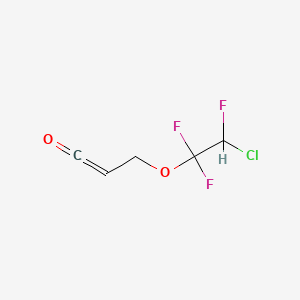
CKD-516 HCl salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CKD-516 hydrochloride salt is a novel vascular disrupting agent that selectively targets tumor vasculature. It is a benzophenone analog, where the B ring is modified by replacement with a carbonyl group. This compound has shown significant potential in enhancing the efficacy of anticancer therapies, particularly in combination with other treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CKD-516 hydrochloride salt is synthesized through a series of chemical reactions involving the modification of benzophenone.
Industrial Production Methods
The industrial production of CKD-516 hydrochloride salt involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
CKD-516 hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions are employed to introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
Aplicaciones Científicas De Investigación
CKD-516 hydrochloride salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying vascular disrupting agents and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its potential in cancer therapy, particularly in combination with other anticancer agents. .
Mecanismo De Acción
CKD-516 hydrochloride salt exerts its effects by disrupting the microtubule network within tumor endothelial cells. This disruption leads to the destabilization of the tumor vasculature, resulting in tumor ischemia and necrosis. The compound also induces cell cycle arrest at the G2/M phase, further inhibiting tumor growth. The molecular targets of CKD-516 hydrochloride salt include tubulin proteins, which are essential for microtubule formation and stability .
Comparación Con Compuestos Similares
CKD-516 hydrochloride salt is unique among vascular disrupting agents due to its dual-action mechanism, which includes both microtubule destabilization and induction of cell cycle arrest. Similar compounds include:
Combretastatin A-4: Another vascular disrupting agent that targets microtubules but lacks the dual-action mechanism of CKD-516 hydrochloride salt.
Oxi4503: A derivative of combretastatin A-4 with enhanced vascular disrupting properties.
ZD6126: A tubulin-binding agent with vascular disrupting activity, but with a different chemical structure compared to CKD-516 hydrochloride salt
Propiedades
Fórmula molecular |
C26H29ClN6O5S |
|---|---|
Peso molecular |
573.1 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C26H28N6O5S.ClH/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4;/h6-14,22H,27H2,1-5H3,(H,30,31,34);1H |
Clave InChI |
FIAUXCMEQTWLQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[g]pteridine-2,4(1H,3H)-dione, 5,10-dihydro-](/img/structure/B12326047.png)
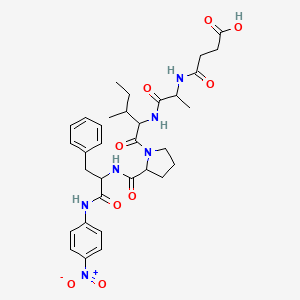
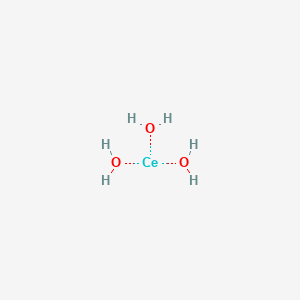
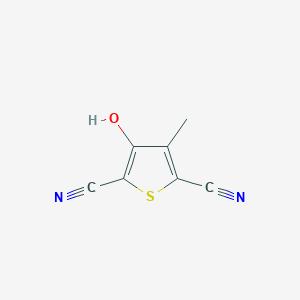
![(7Z)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B12326077.png)
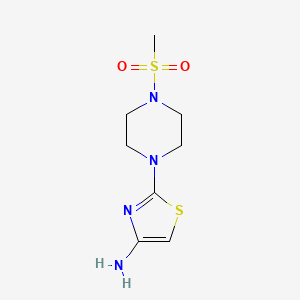
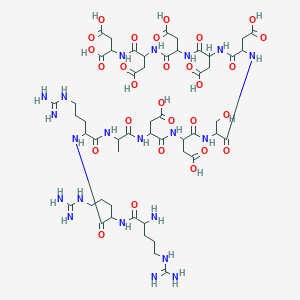
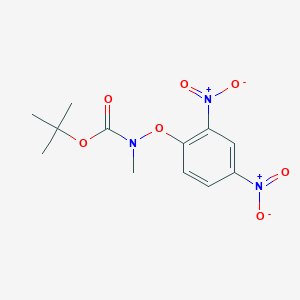
![(2S)-2-amino-3-{1-[(4-methylphenyl)diphenylmethyl]-1H-imidazol-4-yl}propanoic acid](/img/structure/B12326089.png)


